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Introduction
Glucose is a fundamental source of energy for most living cells, and the rate of its uptake is a

critical indicator of cellular metabolic activity. Altered glucose metabolism is a hallmark of

various physiological and pathological states, including cancer, diabetes, and obesity.[1] 2-[N-

(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescently

labeled deoxyglucose analog that serves as a powerful tool for studying glucose transport in

living cells.[2][3] This molecule is transported into cells by glucose transporters (GLUTs) and

subsequently phosphorylated by hexokinase, which traps it intracellularly.[1] The resulting

fluorescence intensity is directly proportional to the amount of glucose uptake, providing a

quantitative measure of this metabolic process. This application note provides detailed

protocols for quantifying 2-NBDG fluorescence intensity using common laboratory techniques:

fluorescence microscopy, flow cytometry, and microplate readers. It is intended for researchers,

scientists, and drug development professionals seeking to assess cellular glucose metabolism.

Principle of 2-NBDG Uptake and Quantification
2-NBDG mimics D-glucose and is recognized by glucose transporters on the cell surface. Upon

entering the cell, it is phosphorylated by hexokinase, preventing its exit and leading to its

accumulation. The fluorescent NBD group allows for the direct measurement of this

accumulation, which reflects the glucose uptake capacity of the cell. It is important to note that

the 2-NBDG assay is an index of glucose uptake and should not be directly equated to the

overall glycolytic rate or metabolism.
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The quantification of 2-NBDG fluorescence can be achieved through several methods, each

offering distinct advantages:

Fluorescence Microscopy: Allows for the visualization and semi-quantitative analysis of 2-
NBDG uptake in individual cells and tissues, providing spatial resolution.

Flow Cytometry: Enables high-throughput, quantitative analysis of 2-NBDG uptake at the

single-cell level within a large population.

Microplate Reader: Provides a simple and rapid method for quantifying the average 2-NBDG
uptake in a cell population within a multi-well plate format.

Key Experimental Parameters and Optimization
The success of a 2-NBDG uptake assay is dependent on the optimization of several key

parameters. These parameters can vary significantly between different cell types and

experimental conditions.
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Parameter Typical Range Key Considerations

Cell Seeding Density
1x10⁴ - 5x10⁵ cells/well (96-

well plate)

Ensure cells are in the

logarithmic growth phase and

not overly confluent, as this

can affect glucose uptake.

Glucose Starvation (Fasting) 30 minutes - overnight

Pre-incubation in glucose-free

medium can normalize basal

glucose levels and enhance

the signal-to-noise ratio. The

optimal time depends on the

cell type's metabolic rate.

2-NBDG Concentration 10 µM - 400 µM

Titrate the concentration to find

the optimal balance between a

strong signal and minimal

cytotoxicity or self-quenching.

Incubation Time with 2-NBDG 15 - 60 minutes

The incubation time should be

sufficient to allow for

measurable uptake but short

enough to avoid saturation and

potential metabolism of 2-

NBDG to non-fluorescent

products.

Inhibitor/Modulator Treatment Varies with compound

Pre-incubate cells with

inhibitors or modulators of

glucose transport before

adding 2-NBDG to assess their

effects.

Washing Steps 2-3 times with ice-cold PBS

Thorough washing is crucial to

remove extracellular 2-NBDG

and reduce background

fluorescence.
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The following are generalized protocols for quantifying 2-NBDG fluorescence. It is highly

recommended to optimize these protocols for your specific cell type and experimental setup.

Protocol 1: Fluorescence Microscopy
This protocol allows for the visualization and semi-quantitative analysis of 2-NBDG uptake.

Materials:

Cells of interest

Culture medium (glucose-free and complete)

2-NBDG stock solution (e.g., 10 mM in DMSO)

Phosphate-Buffered Saline (PBS), ice-cold

Black, clear-bottom 96-well plates or glass-bottom dishes

Fluorescence microscope with appropriate filters (Excitation/Emission ~465/540 nm)

Procedure:

Cell Seeding: Seed cells onto a black, clear-bottom 96-well plate or glass-bottom dishes and

culture overnight to allow for attachment.

Glucose Starvation: Gently wash the cells once with warm PBS. Replace the culture medium

with pre-warmed glucose-free medium and incubate for the optimized fasting period (e.g.,

30-60 minutes).

Treatment (Optional): If testing compounds, add them to the glucose-free medium and

incubate for the desired duration.

2-NBDG Labeling: Add 2-NBDG to the glucose-free medium to the final optimized

concentration (e.g., 100 µM). Incubate for the optimized time (e.g., 20-30 minutes) at 37°C.

Protect from light.
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Washing: Aspirate the 2-NBDG containing medium and wash the cells 2-3 times with ice-

cold PBS to stop the uptake and remove background fluorescence.

Imaging: Add fresh, pre-warmed PBS or imaging buffer to the wells. Immediately acquire

images using a fluorescence microscope with appropriate filter sets (e.g., FITC channel).

Image Analysis: Quantify the mean fluorescence intensity (MFI) of individual cells or regions

of interest using image analysis software (e.g., ImageJ). Subtract the background

fluorescence from unstained control cells.

Protocol 2: Flow Cytometry
This protocol provides a quantitative, single-cell analysis of 2-NBDG uptake.

Materials:

Cells of interest (suspension or adherent)

Culture medium (glucose-free and complete)

2-NBDG stock solution

PBS, ice-cold

FACS buffer (e.g., PBS with 2% FBS)

Flow cytometer with a 488 nm laser and appropriate emission filter (e.g., FITC or FL1

channel)

Procedure:

Cell Preparation: Culture cells to the desired density. For adherent cells, detach them using

trypsin or a non-enzymatic cell dissociation solution.

Glucose Starvation: Wash the cells with warm PBS and resuspend them in pre-warmed

glucose-free medium. Incubate for the optimized fasting period.

Treatment (Optional): Add test compounds and incubate as required.
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2-NBDG Labeling: Add 2-NBDG to the cell suspension to the final optimized concentration

and incubate for the optimized time at 37°C, protected from light.

Washing: Stop the uptake by adding a large volume of ice-cold PBS. Centrifuge the cells at a

low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and repeat the wash

step twice with ice-cold PBS.

Resuspension: Resuspend the cell pellet in an appropriate volume of ice-cold FACS buffer.

Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence in the

FITC or FL1 channel. Collect data from a sufficient number of events (e.g., 10,000).

Data Analysis: Determine the mean fluorescence intensity (MFI) of the cell population.

Compare the MFI of treated cells to control cells.

Protocol 3: Microplate Reader Assay
This protocol is suitable for high-throughput screening of 2-NBDG uptake in a 96-well format.

Materials:

Cells of interest

Culture medium (glucose-free and complete)

2-NBDG stock solution

PBS, ice-cold

Black, clear-bottom 96-well plates

Fluorescence microplate reader with appropriate filters (Excitation/Emission ~465/540 nm)

Procedure:

Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and culture overnight.

Glucose Starvation: Wash the cells with warm PBS and replace the medium with pre-

warmed glucose-free medium. Incubate for the optimized fasting period.
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Treatment (Optional): Add test compounds and incubate as required.

2-NBDG Labeling: Add 2-NBDG to each well to the final optimized concentration and

incubate for the optimized time at 37°C, protected from light.

Washing: Aspirate the 2-NBDG containing medium and wash the cells 2-3 times with ice-

cold PBS.

Fluorescence Measurement: Add a fixed volume of PBS or a suitable lysis buffer to each

well. Measure the fluorescence intensity using a microplate reader.

Data Analysis: Subtract the fluorescence of wells containing unlabeled cells (background).

Normalize the fluorescence intensity to cell number or protein concentration if desired.

Data Presentation and Interpretation
Quantitative data from 2-NBDG uptake assays should be presented clearly to allow for easy

comparison between different experimental conditions. The results are typically expressed as

the Mean Fluorescence Intensity (MFI) or as a percentage relative to a control group.

Treatment Group
Mean Fluorescence
Intensity (MFI) ± SD

Fold Change vs. Control

Control (Untreated) 1500 ± 120 1.0

Positive Control (e.g., Insulin) 3200 ± 250 2.13

Test Compound A 1800 ± 150 1.20

Test Compound B 950 ± 80 0.63

Inhibitor (e.g., Phloretin) 600 ± 50 0.40

An increase in MFI suggests an enhancement of glucose uptake, while a decrease indicates

inhibition. It is crucial to include appropriate controls in every experiment, such as untreated

cells, a positive control known to stimulate glucose uptake (e.g., insulin in sensitive cells), and a

negative control with a known inhibitor of glucose transport (e.g., phloretin or cytochalasin B).
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Mandatory Visualizations
Signaling Pathway of 2-NBDG Uptake
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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